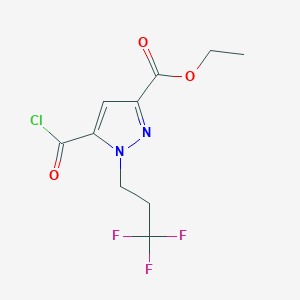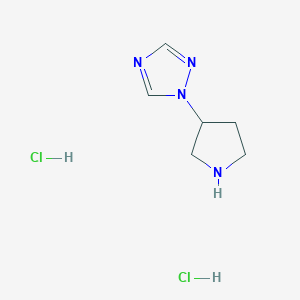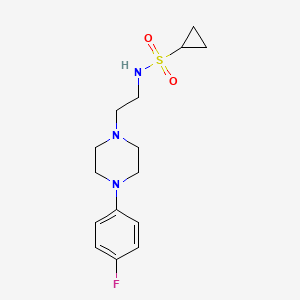
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a thiophen-2-ylmethyl moiety attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Hydroxypropyl Chain Introduction: The hydroxypropyl chain can be added through nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl group.
Thiophen-2-ylmethyl Group Addition: The thiophen-2-ylmethyl moiety can be introduced via alkylation reactions, using thiophen-2-ylmethyl halides and appropriate bases.
Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl chain.
Reduction: Formation of primary or secondary amines from the urea group.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the thiophene ring.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of cyclopropyl and thiophene groups on biological activity.
Materials Science: It may be explored for use in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group could provide rigidity to the molecule, enhancing its binding affinity, while the thiophene moiety might contribute to electronic interactions with the target.
類似化合物との比較
Similar Compounds
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to phenyl or pyridine analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
特性
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-11(9-3-4-9)5-6-13-12(16)14-8-10-2-1-7-17-10/h1-2,7,9,11,15H,3-6,8H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQVBKBNWZULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)
![4-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)piperidine](/img/structure/B2489822.png)
![N-(3-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489823.png)
![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)
